molecular formula C30H37NO7 B1140306 19,20-Epoxycytochalasin C

19,20-Epoxycytochalasin C

Cat. No.: B1140306
M. Wt: 523.6 g/mol
InChI Key: ZOSGFLUFAVFHCM-WSRKEQNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

19,20-Epoxycytochalasin C can be synthesized through chemical oxidation of cytochalasin C. The oxidation process involves the use of reagents such as the Dess-Martin periodinane, which facilitates the conversion of cytochalasin C to this compound . The reaction conditions typically include maintaining the reaction mixture at room temperature and monitoring the progress using techniques like liquid chromatography-mass spectrometry (LC-MS).

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes involving fungal cultures. The fungi are cultivated in controlled environments, and the compound is extracted from the crude fungal extract using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

19,20-Epoxycytochalasin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound, particularly at the hydroxyl group at the C7 position, leads to the formation of metabolites with altered biological activities .

Common Reagents and Conditions

Major Products Formed

The major products formed from the oxidation of this compound include metabolites with different mass-to-charge ratios, such as m/z 522.25, which is an oxidized form of the parent compound .

Properties

IUPAC Name

[(1R,2S,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSGFLUFAVFHCM-WSRKEQNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the natural sources of 19,20-Epoxycytochalasin C?

A: this compound has been isolated from various fungal species, highlighting its presence in diverse ecological niches. These include the endophytic fungi Diaporthe sp. [], Nemania sp. [], and Xylaria sp. [, ], as well as the marine-derived fungus Xylaria sp. SOF11 [] and the fungus Rosellinia sanctae-cruciana []. Additionally, it has been found in the mangrove endophytic fungus BL321 from the South China Sea [].

Q2: Does the C7 hydroxyl group play a role in the bioactivity of this compound?

A: Yes, the C7 hydroxyl group appears crucial for the biological activity of this compound. Oxidation of this group, confirmed through chemical oxidation and metabolite analysis using LC-MS/MS, resulted in a significant decrease in cytotoxicity []. The oxidized metabolite showed an IC50 value greater than 10 μM against the HT-29 cell line, indicating a 16-fold reduction in potency compared to the parent compound []. This highlights the importance of the C7 hydroxyl group for maintaining the molecule's biological activity.

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